molecular formula C14H12Cl2FNO7 B8511214 Diethyl (2,4-dichloro-5-fluoro-3-nitrobenzoyl)propanedioate CAS No. 106809-16-9

Diethyl (2,4-dichloro-5-fluoro-3-nitrobenzoyl)propanedioate

Cat. No.: B8511214
CAS No.: 106809-16-9
M. Wt: 396.1 g/mol
InChI Key: UMCIIIXCSXZJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2,4-dichloro-5-fluoro-3-nitrobenzoyl)propanedioate is a useful research compound. Its molecular formula is C14H12Cl2FNO7 and its molecular weight is 396.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106809-16-9

Molecular Formula

C14H12Cl2FNO7

Molecular Weight

396.1 g/mol

IUPAC Name

diethyl 2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)propanedioate

InChI

InChI=1S/C14H12Cl2FNO7/c1-3-24-13(20)8(14(21)25-4-2)12(19)6-5-7(17)10(16)11(9(6)15)18(22)23/h5,8H,3-4H2,1-2H3

InChI Key

UMCIIIXCSXZJNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.1 g of carbon tetrachloride are added to 10.1 g of magnesium filings in 21 ml of ethanol and, when the evolution of hydrogen has started, a mixture of 66.6 g of diethyl malonate, 40 ml of ethanol and 150 ml of toluene is added dropwise at 50°-60° C. The mixture is subsequently stirred at this temperature for 1 hour and is cooled to -5° to -10° C. and a solution of 109.2 g of 2,4-dichloro-5-fluoro-3-nitro-benzoyl chloride in 50 ml of toluene is slowly added dropwise. Thereafter, the mixture is stirred at 0° C. for 1 hour, brought to room temperature overnight and warmed at 40°-50° C. for a further 2 hours. A mixture of 160 ml of water and 10.4 ml of concentrated sulphuric acid is added to the reaction mixture, while cooling with ice, and the organic phase is separated off. The aqueous phase is extracted with toluene, the combined organic extract is washed with saturated sodium chloride solution and dried with sodium sulphate and the solvent is stripped off. 144.5 g of diethyl (2,4-dichloro-5-fluoro-3-nitro-benzoyl)-malonate are obtained as a crude product. This is heated under reflux for 3 hours, after addition of 200 ml of water and 0.6 g of 4-toluenesulphonic acid, and the mixture is extracted with methylene chloride and dried with sodium sulphate and the solvent distilled off in vacuo. 118 g of substituted benzoylacetic acid ester are obtained as a crude product. The product is of sufficient purity for the subsequent reactions.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
109.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Five
Quantity
21 mL
Type
solvent
Reaction Step Five
Quantity
2.1 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2.1 g of tetrachloromethane are added to 10.1 g of magnesium turnings in 21 ml of ethanol and, after evolution of hydrogen has started, a mixture of 66.6 g of diethyl malonate, 40 ml of ethanol and 150 ml of toluene is added dropwise at 50°-60° C. The mixture is stirred at this temperature for 1 hour, then cooled to -5° to -10° C., and a solution of 109.2 g of 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride in 50 ml of toluene is slowly added dropwise. The mixture is then stirred at 0° C. for 1 hour, brought to room temperature overnight, and then heated at 40°-50° C. for 2 hours. The reaction mixture is cooled in ice, and a mixture of 160 ml of water and 10.4 ml of concentrated sulphuric acid is added, and the organic phase is separated off. The aqueous phase is extracted with toluene, and the combined organic extract is washed with saturated sodium chloride solution, dried with sodium sulphate, and the solvent is removed in vacuo. 144.5 g of diethyl(2,4-dichloro-5-fluoro-3-nitrobenzoyl)malonate are obtained as a crude product. 200 ml of water and 0.6 g of 4-toluenesulphonic acid are added to this, and the mixture is heated under reflux for 3 hours, extracted with methylene chloride, and the extract is dried with Sodium sulphate and the solvent is removed by distillation in vacuo. 118 g of substituted benzoyl acetic ester are obtained as a crude product. It is sufficiently pure for the subsequent reactions.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
109.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Five
Quantity
21 mL
Type
solvent
Reaction Step Five
Quantity
2.1 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2.1 g of tetrachloromethane are added to 10.1 g of magnesium turnings in 21 ml of ethanol, and mixture of 66.6 g of diethyl malonate, 40 ml of ethanol and 150 ml of toluene are added dropwise at 50°-60° C. after the commencement of hydrogen evolution. The mixture is stirred for 1 hour at this temperature, cooled to -5°--10° C., and a solution of 109.2 g of 2,4-dichloro-5-fluoro-3-nitro-benzoyl chloride in 50 ml of toluene is slowly added dropwise. The mixture is then stirred for 1 hour at 0° C., brought to room temperature overnight, and warmed at 40°-50° C. for a further 2 hours. A mixture of 160 ml of water and 10.4 ml of concentrated sulphuric acid are added to the reaction mixture with ice cooling, and the organic phase is separated off. The aqueous phase is extracted with toluene, and the combined organic extract is washed with saturated sodium chloride solution and dried with sodium sulphate, and the solvent is stripped off. 144.5 g of diethyl (2,4 -dichloro-5-fluoro-3-nitro-benzoyl)malonate are obtained as a crude product. After addition of 200 ml of water and 0.6 g of 4-toluenesulphonic acid, this is refluxed for 3 hours, the mixture is extracted with methylene chloride, the extract is dried using sodium sulphate, and the solvent is removed by distillation in vacuo. 118 g of substituted benzoylacetate are obtained as a crude product. It has adequate purity for the further reactions.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
109.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
66.6 g
Type
reactant
Reaction Step Four
Quantity
21 mL
Type
solvent
Reaction Step Four
Quantity
2.1 g
Type
catalyst
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.